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Negamycin (hydrochloride)

antibacterial readthrough structure-activity relationship

Researchers screening for dual antibacterial/readthrough compounds often face agents that excel in one readout but fail in the other. Negamycin hydrochloride is the single chemical entity that simultaneously inhibits Gram-negative/positive pathogens and restores full-length protein expression in nonsense-mutation models. • MICs of 3.12-100 µg/mL against ESKAPE pathogens including P. aeruginosa and K. pneumoniae; ED50 of 2.5-5.0 mg/kg s.c. in murine infection models. • Validated PTC readthrough across TGA, TAG, and TAA stop codons in dual-luciferase reporter assays and in vivo dystrophin restoration in mdx mice. • No cross-resistance with aminoglycosides, tetracyclines, β-lactams, or fluoroquinolones; 8-10× higher acute LD50 than gentamicin.

Molecular Formula C9H21ClN4O4
Molecular Weight 284.74 g/mol
Cat. No. B10854101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNegamycin (hydrochloride)
Molecular FormulaC9H21ClN4O4
Molecular Weight284.74 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)NC(=O)CC(CC(CN)O)N.Cl
InChIInChI=1S/C9H20N4O4.ClH/c1-13(5-9(16)17)12-8(15)3-6(11)2-7(14)4-10;/h6-7,14H,2-5,10-11H2,1H3,(H,12,15)(H,16,17);1H/t6-,7-;/m1./s1
InChIKeyNEDXOMDIXKPXQU-ZJLYAJKPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Negamycin (Hydrochloride) – A Pseudodipeptide Antibiotic with Dual Antibacterial and Translational Readthrough Activity for Research Procurement


Negamycin (hydrochloride) is a natural pseudodipeptide antibiotic first isolated from Streptomyces purpeofuscus (now Kitasatospora purpeofusca) in 1970 [1]. Its structure features a unique hydrazide moiety [2-[(3R,5R)-3,6-diamino-5-hydroxyhexanoyl]-1-methylhydrazino]acetic acid, with a molecular weight of 284.74 g/mol as the mono‑HCl salt . Unlike classical aminoglycosides or tetracyclines, negamycin binds to helix 34 (h34) of the 16S rRNA within the small ribosomal subunit head domain, simultaneously contacting both rRNA and aminoacyl‑tRNA to inhibit translocation and induce miscoding [2]. Beyond its antibacterial spectrum against Gram‑negative and Gram‑positive bacteria including multidrug‑resistant ESKAPE pathogens, negamycin uniquely promotes translational readthrough of premature termination codons (PTCs) in eukaryotic systems, restoring full‑length functional protein expression in models of nonsense‑mutation‑associated genetic diseases [3]. This dual antibacterial/readthrough pharmacology, combined with a binding site and mechanism distinct from all clinically used ribosome‑targeting antibiotics, makes negamycin hydrochloride a strategically important tool compound for antibiotic discovery programs and rare‑disease drug development pipelines.

Why Aminoglycosides, Tetracyclines, or Negamycin Analogues Cannot Substitute for Negamycin (Hydrochloride) in Research Applications


The scientific selection of negamycin hydrochloride over aminoglycosides (e.g., gentamicin, G418), tetracyclines, or even structurally related negamycin analogues (e.g., 3‑epi‑deoxynegamycin/TCP‑107) is mandated by three irreconcilable pharmacological divergences. First, negamycin’s binding site within helix 34 of the 16S rRNA partially overlaps that of tetracycline yet produces a mechanistically opposite effect: tetracycline sterically blocks aminoacyl‑tRNA entry, whereas negamycin stabilizes near‑cognate tRNA at the A‑site, promoting miscoding and inhibiting translocation [1]. This mechanistic divergence is corroborated by resistance mutation profiles—mutant U1052G is simultaneously resistant to negamycin and hypersusceptible to tetracycline [2]. Second, negamycin is one of very few compounds possessing both antibacterial activity and eukaryotic PTC readthrough activity; its natural analogue 3‑epi‑deoxynegamycin (TCP‑107) exhibits higher readthrough potency but completely lacks antimicrobial activity, while aminoglycosides like gentamicin carry dose‑limiting oto‑ and nephrotoxicity that negamycin does not share to the same degree [3]. Third, negamycin does not exhibit cross‑resistance with other ribosome‑targeting antibacterial agents, whether arising from target modification, drug efflux, or metabolic inactivation [4]. These fundamental pharmacological distinctions mean that no in‑class or cross‑class alternative can replicate negamycin’s experimental profile in studies requiring concurrent antibacterial and readthrough readouts, or in experimental systems where aminoglycoside toxicity confounds long‑term treatment paradigms.

Negamycin (Hydrochloride) – Comparator-Anchored Quantitative Differentiation Evidence for Procurement Decision-Making


Negamycin vs. 3-epi-Deoxynegamycin (TCP-107): Retention of Antibacterial Activity While Preserving Eukaryotic Readthrough

Negamycin uniquely retains both antibacterial and eukaryotic readthrough activities, whereas its close natural analogue 3‑epi‑deoxynegamycin (TCP‑107) loses all antibacterial activity despite gaining readthrough potency. In a cell‑based dual‑luciferase reporter assay in COS‑7 cells against a TGA‑type nonsense mutation from the DMD gene, (+)-negamycin exhibited a readthrough activity of 1.51 ± 0.06 (expressed as fold induction relative to untreated control at 200 µM), while TCP‑107 showed 2.51 ± 0.09—a 1.7‑fold higher readthrough efficiency [1]. However, TCP‑107 displayed no antimicrobial activity (MIC >1024 µg/mL against all tested strains), whereas (+)-negamycin retained meaningful antibacterial activity against Gram‑negative pathogens including E. coli (MIC 16–64 µg/mL), P. aeruginosa (MIC 32–128 µg/mL), and K. pneumoniae [1]. This divergences is critical: TCP‑107 is suitable only for eukaryotic readthrough studies, while negamycin hydrochloride is the tool compound of choice when both antibacterial and readthrough endpoints must be assessed in the same experimental system.

antibacterial readthrough structure-activity relationship Duchenne muscular dystrophy

Negamycin vs. Gentamicin: Significantly Lower Acute Systemic Toxicity for Long-Term In Vivo Readthrough Studies

In a direct comparative toxicity assessment, negamycin was found to be less toxic than gentamicin in the mdx mouse model of Duchenne muscular dystrophy [1]. The acute intravenous LD50 of negamycin in mice is 400–500 mg/kg , whereas the intravenous LD50 of gentamicin in mice is approximately 51.6 mg/kg [2]—representing an approximately 8‑ to 10‑fold higher acute safety margin for negamycin. This quantitative toxicity differential is mechanistically significant: aminoglycosides such as gentamicin are known to cause dose‑limiting nephrotoxicity and ototoxicity through accumulation in renal proximal tubular cells and cochlear hair cells, respectively. Negamycin’s dipeptide‑like structure and distinct ribosomal binding mode do not trigger the same toxicity pathways [1]. In the mdx mouse model, negamycin restored dystrophin expression in both skeletal and cardiac muscles without the severe side‑effect profile that limits long‑term gentamicin administration [1].

toxicity readthrough Duchenne muscular dystrophy in vivo

Negamycin vs. Gentamicin: Unique mRNA Stabilization in Congenital Muscular Dystrophy Patient-Derived Myotubes

In a study using patient‑derived myotubes carrying a nonsense mutation (PTC) in the LAMA2 gene (encoding the laminin α2 chain), both gentamicin and negamycin promoted significant readthrough of the PTC in a dual‑reporter assay. However, only negamycin—and not gentamicin—strongly stabilized the mutant laminin α2 chain mRNA in patient‑derived myotubes [1]. This differential mRNA stabilization effect is critical because mutant mRNAs harboring PTCs are typically targeted for degradation by the nonsense‑mediated mRNA decay (NMD) pathway. Stabilization of the mutant transcript is a prerequisite for sustained readthrough and full‑length protein production. The failure of gentamicin to stabilize the mutant mRNA suggests that aminoglycoside‑mediated readthrough may be insufficient to overcome NMD in this disease context, whereas negamycin’s additional mRNA‑stabilizing property provides a mechanistically distinct advantage [1].

mRNA stabilization nonsense-mediated mRNA decay congenital muscular dystrophy laminin α2

Negamycin vs. Aminoglycoside G418: Quantitatively Superior Readthrough Potency Across All Three Stop Codons

In a direct quantitative comparison of readthrough activity using a standardized cell‑based dual‑luciferase reporter system, (+)-negamycin demonstrated 2.5‑ to 5.6‑fold higher potency than the aminoglycoside G418 (geneticin) across all three stop codons (TGA, TAG, TAA) [1]. The readthrough activities, expressed as quantitative values from the reporter assay, were: for the TGA stop codon, negamycin 1.51 ± 0.06 vs. G418 5.85 ± 0.12 (3.9‑fold more potent); for TAG, negamycin 1.45 ± 0.19 vs. G418 8.18 ± 0.41 (5.6‑fold more potent); for TAA, negamycin 1.35 ± 0.08 vs. G418 3.77 ± 0.08 (2.8‑fold more potent) [1]. Furthermore, a 2026 structure–activity relationship study demonstrated that the negamycin derivative TCP‑306 exhibits a distinct PTC sequence preference (preferring TGA‑A contexts) compared with G418 (which preferentially induces readthrough at TGA‑C sequences), suggesting that the negamycin pharmacophore engages the ribosomal decoding center in a manner fundamentally different from aminoglycosides, enabling complementary therapeutic coverage of distinct nonsense mutation contexts [2].

readthrough nonsense mutation stop codon potency comparison

Negamycin vs. Tetracycline: Overlapping Binding Site but Mechanistically Opposite Effect on tRNA Dynamics

Negamycin and tetracycline bind to overlapping sites within helix 34 of the 16S rRNA, yet they produce mechanistically opposite effects on translation. In a [³H]‑tetracycline displacement assay, negamycin displaced tetracycline from the E. coli ribosome with an IC50 of 64 µM, while tigecycline (a tetracycline‑class antibiotic) displaced tetracycline with an IC50 of 1.6 µM [1]. Despite this shared binding region, single‑molecule FRET experiments revealed that tetracycline prevents cognate tRNA from entering the A‑site, whereas negamycin stabilizes near‑cognate ternary complexes within the A‑site during the initial selection process, thereby promoting miscoding and inhibiting translocation [1]. This mechanistic divergence is further validated by resistance genetics: the U1052G mutation in 16S rRNA confers simultaneous resistance to negamycin and hypersusceptibility to tetracycline, demonstrating that the two antibiotics engage the ribosome through distinct pharmacodynamic interactions despite overlapping binding footprints [2]. In a coupled in vitro transcription–translation assay, negamycin inhibited luciferase production with an IC50 of ~1.5 µM, comparable to tetracycline’s IC50 of 1.5 µM in the same assay system [3].

ribosome tRNA miscoding antibiotic mechanism

Negamycin In Vivo Efficacy Against ESKAPE Pathogens with Documented Absence of Cross-Resistance

Negamycin demonstrates therapeutic efficacy in murine infection models against Gram‑negative ESKAPE pathogens at low subcutaneous doses. In vivo ED50 values are: Pseudomonas aeruginosa, 4.4 mg/kg (s.c.); Klebsiella pneumoniae, 5.0 mg/kg (s.c.); and Salmonella typhi, 2.5 mg/kg (s.c.) . These ED50 values are in a range comparable to clinically used aminoglycosides, yet negamycin operates through a distinct ribosomal binding mode that does not engender cross‑resistance with other antibacterial agents acting on the ribosome—whether arising from target‑site modification, drug efflux, or metabolic inactivation [1]. A 2015 medicinal chemistry optimization effort identified N6‑(3‑aminopropyl)‑negamycin (compound 31f), which demonstrated a 4‑fold improvement in antibacterial activity against key Gram‑negative pathogens compared with the parent negamycin (MIC improvement from 64 µg/mL to 16 µg/mL against P. aeruginosa PAO1 in the AstraZeneca collection), validating that the negamycin scaffold is amenable to systematic potency optimization [2]. Additionally, negamycin enters the bacterial cytoplasm via at least two distinct transport routes, including illicit entry through the Dpp dipeptide transporter, reducing the likelihood that single‑transporter mutations will confer high‑level resistance [3].

in vivo efficacy ESKAPE cross-resistance Gram-negative

Negamycin (Hydrochloride) – Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Dual‑Indication Drug Discovery: Concurrent Antibacterial and PTC Readthrough Screening Cascades

Negamycin hydrochloride is uniquely suited as a starting hit or tool compound in drug discovery programs that simultaneously pursue antibacterial and nonsense‑mutation readthrough indications [1]. Unlike TCP‑107 (which lacks antibacterial activity) or gentamicin (which exhibits dose‑limiting toxicity and lacks mRNA stabilization capacity), negamycin provides measurable activity in both phenotypic readouts from a single chemical entity. In practice, a screening cascade can employ negamycin as a reference standard for orthogonal assays: (i) MIC determination against ESKAPE pathogen panels (e.g., E. coli, P. aeruginosa, K. pneumoniae) to benchmark antibacterial potency, and (ii) dual‑luciferase readthrough reporter assays in COS‑7 or patient‑derived cells to quantify stop‑codon suppression across TGA, TAG, and TAA contexts [1][2]. The compound’s established in vivo efficacy at low subcutaneous doses (ED50 2.5–5.0 mg/kg) enables direct translation from in vitro hits to murine infection or muscular dystrophy models without requiring extensive formulation development .

Ribosomal Mechanism‑of‑Action Studies: Probing Decoding, Miscoding, and Translocation Dynamics

For structural biology and biochemistry laboratories studying ribosomal translation mechanisms, negamycin hydrochloride is an indispensable chemical probe [3]. Its binding site within helix 34 of the 16S rRNA partially overlaps that of tetracycline, yet its functional consequence—stabilization of near‑cognate tRNA at the A‑site with consequent miscoding and translocation inhibition—is mechanistically opposite [3]. This enables sophisticated experimental designs in which negamycin and tetracycline are used as paired probes to dissect the initial selection, proofreading, and translocation steps of the elongation cycle. Single‑molecule FRET assays, cryo‑EM structural studies (negamycin–70S ribosome complex solved at 3.1 Å resolution), and mutant ribosome panels (e.g., U1052G and U1060A) can all leverage negamycin’s unique pharmacodynamic signature [3][4]. Furthermore, the resistance mutation U1052G confers simultaneous negamycin resistance and tetracycline hypersusceptibility, providing a powerful genetic tool for validating target engagement in cellular assays [4].

Nonsense‑Mutation‑Associated Rare Disease Research: Duchenne Muscular Dystrophy and Congenital Muscular Dystrophy Models

Negamycin hydrochloride is a validated positive control for translational readthrough studies in Duchenne muscular dystrophy (DMD) and congenital muscular dystrophy (CMD) models [2][5]. In mdx mice (carrying a nonsense mutation in the dystrophin gene), negamycin restores dystrophin protein expression in both skeletal and cardiac muscles as confirmed by immunohistochemistry and immunoblotting [5]. Critically, negamycin achieves this at a toxicity profile superior to gentamicin, with an 8‑ to 10‑fold higher acute LD50 (400–500 mg/kg vs. ~51.6 mg/kg i.v.) [5]. In CMD patient‑derived myotubes harboring LAMA2 nonsense mutations, negamycin—but not gentamicin—stabilizes the mutant laminin α2 mRNA, an effect that overcomes nonsense‑mediated mRNA decay (NMD) and may be essential for achieving therapeutic levels of full‑length protein [6]. The recently characterized sequence preferences of negamycin derivatives (e.g., TCP‑306 preferring TGA‑A contexts) further enable patient‑stratification strategies in which specific nonsense mutation sequences are matched to the most effective readthrough compound [7].

Antibiotic Resistance Research: Tool Compound for Non‑Cross‑Resistant Ribosomal Inhibition

For laboratories investigating antibiotic resistance mechanisms and screening for novel agents against multidrug‑resistant (MDR) Gram‑negative pathogens, negamycin hydrochloride offers a chemically tractable scaffold that does not share resistance mechanisms with any clinically used antibiotic class [8]. Its documented lack of cross‑resistance—whether arising from ribosomal target modification, drug efflux, or metabolic inactivation—makes it an ideal reference compound for phenotypic screening campaigns designed to identify novel chemical matter active against ESKAPE pathogens resistant to aminoglycosides, β‑lactams, tetracyclines, and fluoroquinolones [8]. The scaffold is amenable to systematic medicinal chemistry optimization, as demonstrated by the N6‑(3‑aminopropyl) analogue (31f) achieving a 4‑fold MIC improvement against P. aeruginosa [9]. Furthermore, negamycin’s entry into the bacterial cytoplasm via multiple transport routes (including the Dpp dipeptide permease) provides a model system for studying antibiotic uptake mechanisms and designing analogs with optimized permeability properties [10].

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